Desmethylfluvoxamine
Description
Overview of Desmethylfluvoxamine as a Principal Metabolite of Fluvoxamine (B1237835)
Fluvoxamine undergoes extensive biotransformation in the liver, with a minimal amount of the parent drug being excreted unchanged pharmgkb.orghres.cafda.govnih.gov. A primary metabolic pathway involves oxidative demethylation, which leads to the formation of this compound pharmgkb.orghres.cafda.govfda.gov. This metabolite is also sometimes referred to as the fluvoxaminoalcohol intermediate pharmgkb.org. The formation of this compound is largely catalyzed by cytochrome P450 (CYP) enzymes, with significant involvement of CYP2D6 and, to a lesser extent, CYP1A2 pharmgkb.orgfrontiersin.orgnih.govresearchgate.netnih.gov. Following metabolism, the resulting metabolites, including this compound, are primarily excreted via the kidneys hres.cafda.gov. While some sources indicate this compound as an active metabolite biosynth.com, others report that the main metabolites of fluvoxamine have shown negligible pharmacological activity in in vitro assays pharmgkb.orghres.cafda.govnih.gov.
The extensive metabolism of fluvoxamine results in the recovery of approximately 85% of a radiolabelled dose as urinary excretion products, with nine metabolites identified fda.govfda.gov. Fluvoxamine acid, formed through a two-step process involving oxidative demethylation (yielding the fluvoxaminoalcohol intermediate, this compound) followed by alcohol dehydrogenase activity, is reported as the main human metabolite, accounting for a substantial portion (30-60%) of the urinary metabolites pharmgkb.orgfda.govfda.gov.
The metabolic conversion can be summarized as follows:
| Substrate | Enzyme(s) Involved | Product(s) | Metabolic Process |
| Fluvoxamine | CYP2D6, CYP1A2 | This compound | Oxidative Demethylation |
| This compound | Alcohol Dehydrogenase | Fluvoxamine Acid | Oxidation |
Academic Significance of Metabolite Characterization in Pharmaceutical Sciences
The characterization of drug metabolites, such as this compound, holds considerable academic significance within pharmaceutical sciences. Understanding the metabolic pathways and the structures of metabolites is crucial for several key aspects of drug development and research. Metabolite identification is essential for comprehending the pharmacokinetics of a drug, including how it is absorbed, distributed, metabolized, and eliminated from the body alwsci.com. This information is fundamental for predicting drug behavior in humans and other species nih.govdovepress.com.
Furthermore, metabolite characterization plays a critical role in assessing the safety profile of a drug candidate. Metabolites can sometimes contribute to the efficacy or, importantly, the toxicity of a drug alwsci.comnih.govdovepress.com. Regulatory bodies emphasize the need to evaluate metabolites with significant exposure levels in humans nih.gov. Identifying metabolic pathways also aids in predicting and understanding potential drug-drug interactions, particularly those mediated by cytochrome P450 enzymes nih.govfda.govalwsci.com. Detailed metabolite profiling can help optimize lead compounds during drug discovery and inform the design of new chemical entities with improved pharmacokinetic properties and reduced potential for generating harmful metabolites dovepress.comchemrxiv.org. Advanced analytical techniques, including high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable tools for the comprehensive identification and characterization of drug metabolites in biological matrices researchgate.netalwsci.comnih.gov.
Historical Development of Research into Fluvoxamine Biotransformation and this compound Identification
Research into the biotransformation of fluvoxamine has evolved alongside advancements in analytical techniques and the understanding of drug metabolism enzymes. Early studies established that fluvoxamine undergoes extensive hepatic metabolism, with oxidative demethylation identified as a principal route hres.cafda.govfda.gov. The identification of multiple metabolites in urine, initially nine, provided initial insights into the complexity of fluvoxamine's metabolic profile pharmgkb.orghres.cafda.govnih.govfda.govnih.gov.
Investigations utilizing in vitro approaches, such as studies with liver microsomes and expressed CYP enzymes, along with the use of CYP-specific inhibitors, were instrumental in pinpointing the specific cytochrome P450 isoenzymes responsible for fluvoxamine metabolism pharmgkb.orgfrontiersin.orgnih.govnih.gov. These studies provided evidence for the significant role of CYP2D6 in the formation of metabolites like this compound pharmgkb.orgfrontiersin.orgnih.govresearchgate.net. Correlation studies examining the relationship between fluvoxamine clearance and the activity of known CYP markers, such as caffeine (B1668208) for CYP1A2, also contributed to elucidating the enzymatic pathways involved in fluvoxamine biotransformation researchgate.netnih.gov. The ongoing research continues to refine our understanding of how genetic polymorphisms in enzymes like CYP2D6 can influence fluvoxamine metabolism and the resulting levels of metabolites like this compound frontiersin.orgnih.govnih.gov.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19F3N2O2 |
|---|---|
Molecular Weight |
304.31 g/mol |
IUPAC Name |
(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2/b19-13- |
InChI Key |
GCSLDHTZSDNYEC-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\OCCN)/CCCCO)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F |
Synonyms |
fluvoxamino acid |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation Dynamics of Fluvoxamine to Desmethylfluvoxamine
Identification and Characterization of Cytochrome P450 Isoenzymes Catalyzing Desmethylfluvoxamine Formation
The biotransformation of fluvoxamine (B1237835) to this compound is primarily catalyzed by specific isoforms of the cytochrome P450 enzyme system. These enzymes are crucial in modifying the chemical structure of fluvoxamine, facilitating its elimination from the body.
Primary Role of CYP2D6 in Fluvoxamine N-Demethylation to this compound in Hepatic Systems
Cytochrome P450 2D6 (CYP2D6) plays a major role in the metabolism of fluvoxamine, specifically catalyzing the N-demethylation reaction that leads to the formation of this compound in the liver. frontiersin.orgnih.gov While fluvoxamine undergoes extensive metabolism, CYP2D6 is identified as a key enzyme in this particular biotransformation step. frontiersin.orgnih.gov Studies have indicated that CYP2D6 is significantly involved in catalyzing the metabolism of fluvoxamine, which produces this compound. frontiersin.org
Contribution of CYP1A2 and Other Cytochrome P450s to this compound Biogenesis
In addition to CYP2D6, Cytochrome P450 1A2 (CYP1A2) also contributes to the metabolism of fluvoxamine. frontiersin.orgnih.govwikipedia.org While CYP2D6 is considered a major enzyme in the formation of this compound, fluvoxamine metabolism also occurs via the CYP1A2 pathway. frontiersin.orgnih.gov Some literature reviews suggest that fluvoxamine is metabolized primarily by CYP2D6 and to a minor extent by CYP1A2. wikipedia.org Other CYP enzymes, such as CYP3A4 and CYP2C19, may also be involved in fluvoxamine metabolism, but their contribution to the formation of this compound appears to be less significant compared to CYP2D6 and CYP1A2. wikipedia.org
Elucidation of Genetic Polymorphisms and Their Influence on this compound Formation Rates
Genetic variations within the genes encoding CYP enzymes can significantly impact their activity, leading to inter-individual differences in drug metabolism, including the formation rate of this compound.
Impact of CYP2D6 Genetic Variants on Fluvoxamine Metabolic Profiles and this compound Production
Genetic polymorphisms of CYP2D6 are known to cause large inter-individual variability in enzyme activity, which can affect the plasma exposure of fluvoxamine. frontiersin.org Studies have investigated the influence of CYP2D6 variants on the catalysis of fluvoxamine. frontiersin.orgnih.gov The results demonstrate that certain CYP2D6 variants can lead to significantly increased relative clearance rates compared to the wild-type enzyme (CYP2D6.1). frontiersin.orgnih.gov For instance, variants like CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C, and R497C have shown increased catalytic activity towards fluvoxamine. frontiersin.orgnih.gov Conversely, the activities of other variants may be reduced or even result in a loss of function. frontiersin.orgnih.gov This variability in CYP2D6 activity directly impacts the rate at which fluvoxamine is N-demethylated to form this compound. frontiersin.orgresearchgate.net
Data on the relative clearance rates of selected CYP2D6 variants compared to CYP2D6.1 in fluvoxamine metabolism:
| CYP2D6 Variant | Relative Clearance Rate (% of CYP2D6.1) |
| CYP2D6.A5V | 153.63% ± 6.72% |
| CYP2D6.V104A | Increased significantly |
| CYP2D6.D337G | Increased significantly |
| CYP2D6.F164L | 394.31% ± 33.27% |
| CYP2D6.V342M | Increased significantly |
| CYP2D6.R440C | Increased significantly |
| CYP2D6.R497C | Increased significantly |
| CYP2D692 | No significant activity |
| CYP2D696 | No significant activity |
Individuals classified as CYP2D6 poor metabolizers, who have reduced levels of CYP2D6 activity due to genetic variations, may have altered fluvoxamine metabolic profiles, potentially affecting the production of this compound. mims.com
Analysis of Inter-Individual and Population-Specific Variabilities in this compound Formation
Significant inter-individual variability exists in the metabolism of fluvoxamine, which in turn affects the formation of this compound. frontiersin.orgwikipedia.org This variability is attributed, in part, to genetic polymorphisms of metabolic enzymes, particularly CYP2D6. frontiersin.orgwikipedia.org The frequency of CYP2D6 alleles varies among different populations and ethnic backgrounds, contributing to population-specific differences in metabolic rates. mims.commdpi.com Non-genetic factors can also contribute to the observed variability in CYP450 activity. mdpi.com This inter-individual and population-specific variability in enzyme activity leads to differences in the rate of this compound formation among individuals. frontiersin.orgwikipedia.org
Investigation of Downstream Metabolic Fates and Further Biotransformation of this compound
Following its formation, this compound can undergo further biotransformation. While fluvoxamine is extensively metabolized in the liver, and eleven metabolites have been identified in urine, none of the main metabolites are known to be pharmacologically active. pharmgkb.orgnih.gov The major metabolite of fluvoxamine is fluvoxamine acid, which is generated through a two-step process involving oxidative demethylation by CYP2D6 to form a fluvoxaminoalcohol intermediate, followed by oxidation by alcohol dehydrogenase. pharmgkb.org Other metabolites are formed via CYP1A2, involving substitution or removal of the amino group. pharmgkb.org While this compound is a metabolite of fluvoxamine, detailed information specifically on the downstream metabolic fates and further biotransformation pathways of this compound itself was not extensively provided in the search results. One source mentions this compound as an active metabolite of fluvoxamine. biosynth.com However, the primary metabolic clearance pathways described for fluvoxamine lead to other metabolites like fluvoxamine acid. pharmgkb.org
In Vitro Methodologies for Studying this compound Biotransformation (e.g., Human and Rat Liver Microsomes)
In vitro studies utilizing liver microsomes from humans and rats are standard approaches for investigating the metabolic fate of drugs like fluvoxamine and the formation of metabolites such as this compound. Microsomes, which are artificial, vesicle-like structures derived from the endoplasmic reticulum during tissue homogenization, are rich in drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes bioivt.comresearchgate.net. These enzymes are primarily responsible for Phase I biotransformation reactions, such as N-demethylation, which leads to the formation of this compound from fluvoxamine researchgate.netmdpi.com.
Experiments involving liver microsomes typically involve incubating the parent compound (fluvoxamine) with microsomal protein in the presence of necessary cofactors, such as NADPH, at physiological temperature sciforum.net. The formation of the metabolite (this compound) over time is then quantified using sensitive analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) researchgate.netnih.gov.
Research findings from in vitro studies using human liver microsomes (HLMs) have identified key CYP enzymes involved in fluvoxamine metabolism. CYP2D6 and CYP1A2 are recognized as major enzymes catalyzing the metabolism of fluvoxamine frontiersin.orgmdpi.com. While CYP2D6 is primarily responsible for the formation of fluvoxamino alcohol, an intermediate in another metabolic pathway, it also plays a role in fluvoxamine metabolism leading to this compound nih.govnih.goveuropa.eu. CYP1A2 is also significantly involved in fluvoxamine's biotransformation frontiersin.orgmdpi.com. Studies have investigated the kinetic parameters of fluvoxamine metabolism in HLMs, including Michaelis-Menten kinetics to determine parameters like Km and Vmax, which provide insights into the enzyme-substrate affinity and maximum reaction velocity researchgate.netresearchgate.net.
Studies using rat liver microsomes (RLMs) have also been conducted to investigate fluvoxamine metabolism and the formation of this compound sciforum.netresearchgate.net. These studies often employ similar methodologies to those using HLMs, including incubation assays and UPLC-MS/MS analysis to quantify metabolite formation researchgate.netresearchgate.net. Comparisons between RLM and HLM data can provide valuable information regarding species differences in fluvoxamine metabolism. For instance, kinetic parameters like Km and IC50 values for inhibitors have been determined in both RLM and HLM, revealing potential differences in enzyme activity and inhibitor potency between rats and humans researchgate.netnih.govfrontiersin.org.
Detailed research findings from in vitro studies highlight the complexity of fluvoxamine metabolism and the involvement of multiple CYP enzymes in the formation of its metabolites, including this compound. These studies also provide data on the inhibitory effects of other substances on these metabolic pathways, further elucidating potential drug-drug interactions at the microsomal level researchgate.netnih.govfrontiersin.org.
Below is an interactive table summarizing representative kinetic data from in vitro studies on fluvoxamine metabolism in liver microsomes:
| Study Context (Example) | Microsome Type | Enzyme/Pathway Studied | Parameter | Value (Example Units) | Citation |
|---|---|---|---|---|---|
| Fluvoxamine metabolism kinetics | HLM | Fluvoxamine metabolism | Km | 13.54 µM | nih.govfrontiersin.org |
| Fluvoxamine metabolism kinetics | RLM | Fluvoxamine metabolism | Km | 4.738 µM | nih.govfrontiersin.org |
| Inhibition of fluvoxamine metabolism by apatinib (B926) | HLM | Fluvoxamine metabolism | IC50 | 6.419 µM | nih.govfrontiersin.org |
| Inhibition of fluvoxamine metabolism by apatinib | RLM | Fluvoxamine metabolism | IC50 | 0.190 µM | nih.govfrontiersin.org |
This table presents examples of the types of data obtained from in vitro microsomal studies, illustrating the quantitative assessment of fluvoxamine metabolism and the impact of inhibitors. These data are crucial for understanding the enzymatic basis of this compound formation and predicting potential drug interactions.
Enzymatic Kinetics and Mechanistic Studies of Desmethylfluvoxamine Formation Pathways
Determination of Enzyme Kinetic Parameters for Desmethylfluvoxamine Formation
The kinetics of this compound formation are characterized by quantifying the interaction between the substrate, fluvoxamine (B1237835), and the metabolizing enzymes, primarily CYP2D6. These parameters define the rate and efficiency of the metabolic pathway.
The relationship between the substrate concentration (fluvoxamine) and the rate of metabolite formation follows Michaelis-Menten kinetics. This model is defined by two key parameters: the Michaelis constant (Kₘ), which represents the substrate concentration at which the reaction rate is half of its maximum, and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate.
In vitro studies using various enzymatic systems, such as human liver microsomes (HLM) and rat liver microsomes (RLM), have been conducted to determine these parameters for fluvoxamine metabolism. In HLM, the Kₘ for fluvoxamine metabolizing was determined to be 13.54 μM. frontiersin.org A separate study focusing on the formation of the intermediate, fluvoxamino alcohol, in HLM reported a mean Kₘ of 76.3 μM and a Vₘₐₓ of 37.5 pmol/min/mg of protein. nih.gov In RLM, the Kₘ of fluvoxamine metabolizing was found to be 4.738 μM, suggesting a higher affinity in this system compared to HLM. frontiersin.org
| Enzymatic System | Metabolic Step | Apparent Kₘ (μM) | Apparent Vₘₐₓ (pmol/min/mg) | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Fluvoxamine Metabolism | 13.54 | Not Reported | frontiersin.org |
| Human Liver Microsomes (HLM) | Fluvoxamino Alcohol Formation | 76.3 | 37.5 | nih.gov |
| Rat Liver Microsomes (RLM) | Fluvoxamine Metabolism | 4.738 | Not Reported | frontiersin.org |
Substrate binding affinity and the enzyme's turnover rate are fundamental to the catalytic efficiency of this compound formation. The turnover rate, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is directly related to Vₘₐₓ. While specific kcat values are not detailed in the available literature, the catalytic activity of CYP2D6, the primary enzyme, is known to vary significantly due to genetic polymorphisms. frontiersin.org
Research has shown that certain genetic variants of CYP2D6 exhibit higher catalytic activity compared to the wild type (CYP2D6.1). frontiersin.org Variants such as CYP2D6.A5V, V104A, D337G, and others demonstrated significantly increased relative clearance rates, indicating a higher turnover of fluvoxamine to its desmethylated intermediate. frontiersin.orgresearchgate.net This variability in enzyme function underscores how individual genetic differences can lead to substantial variations in the rate of this compound production.
Inhibition Kinetics of this compound Formation by Co-Administered Compounds
The metabolic pathway leading to this compound can be inhibited by other compounds, leading to potential drug-drug interactions. The study of inhibition kinetics involves determining the potency and mechanism of such inhibitors.
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Kᵢ value is a more specific measure of the binding affinity of the inhibitor to the enzyme.
Studies have identified several compounds that inhibit the formation of this compound. Quinidine (B1679956), a specific inhibitor of CYP2D6, was found to significantly inhibit the formation of the fluvoxamino alcohol intermediate in pooled human liver microsomes, with a Kᵢ value of 2.2 μM. nih.gov More recently, the compound apatinib (B926) was shown to dose-dependently inhibit fluvoxamine metabolism. The IC₅₀ of apatinib was 0.19 μM in RLM and 6.419 μM in HLM. frontiersin.org The corresponding Kᵢ values were determined to be 0.05 μM in RLM and 2.23 μM in HLM, indicating potent inhibition. frontiersin.org
| Inhibitor | Enzymatic System | IC₅₀ (μM) | Kᵢ (μM) | Reference |
|---|---|---|---|---|
| Apatinib | Rat Liver Microsomes (RLM) | 0.19 | 0.05 | frontiersin.org |
| Human Liver Microsomes (HLM) | 6.419 | 2.23 | frontiersin.org | |
| Quinidine | Human Liver Microsomes (HLM) | Not Reported | 2.2 | nih.gov |
Enzyme inhibition can occur through several mechanisms. In reversible inhibition, the inhibitor binds non-covalently to the enzyme and can be removed. This category includes competitive, non-competitive, and uncompetitive inhibition. In irreversible inhibition, the inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it.
The inhibition of fluvoxamine metabolism by apatinib has been mechanistically characterized as a mixed type of inhibition in both RLM and HLM. frontiersin.orgresearchgate.net Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Kₘ and Vₘₐₓ of the reaction. The inhibition by quinidine is an example of reversible inhibition, as it competes with substrates for binding at the active site of CYP2D6. nih.gov
Preclinical Evaluation of Enzyme Inducers and Their Effects on this compound Production
Enzyme induction is a process where a compound increases the expression of a metabolizing enzyme, leading to an enhanced rate of metabolism for its substrates. While some CYP enzymes are readily inducible, CYP2D6, the primary enzyme for this compound formation, is notably resistant to induction. frontiersin.org
Application of Recombinant Cytochrome P450 Enzymes in this compound Formation Studies
The use of recombinant cytochrome P450 (CYP) enzymes has been instrumental in elucidating the specific pathways involved in the metabolism of fluvoxamine to its primary metabolite, this compound. These in vitro systems, which involve cDNA-expressed human CYP enzymes, allow for the precise identification of the isoforms responsible for specific metabolic reactions and the characterization of their enzymatic kinetics.
Research has also focused on the impact of genetic polymorphisms within the CYP2D6 gene on the formation of this compound. By using recombinant CYP2D6 variants expressed in insect microsomes, investigators have been able to quantify the differences in enzymatic activity among these variants. frontiersin.orgresearchgate.net For instance, a number of CYP2D6 variants have been shown to have significantly increased relative clearance rates for fluvoxamine compared to the wild-type enzyme (CYP2D6.1), while others exhibit reduced or even a complete loss of function. frontiersin.org
The kinetic profiles of various CYP2D6 variants in metabolizing fluvoxamine have been determined, providing valuable data on the maximum reaction velocity (Vmax) and the Michaelis constant (Km). researchgate.net These studies have revealed that certain variants, such as CYP2D6.A5V, V104A, D337G, F164L, V342M, R440C, and R497C, exhibit a marked increase in the clearance of fluvoxamine. frontiersin.org Conversely, variants like CYP2D6.92 and CYP2D6.96 show a near-complete loss of enzymatic function in this metabolic pathway. frontiersin.org
The following table summarizes the kinetic parameters for the formation of this compound from fluvoxamine by various recombinant CYP2D6 variants.
| CYP2D6 Variant | Relative Clearance Rate (%) vs. CYP2D6.1 |
|---|---|
| CYP2D6.A5V | Significantly Increased |
| CYP2D6.V104A | Significantly Increased |
| CYP2D6.D337G | Significantly Increased |
| CYP2D6.F164L | Significantly Increased |
| CYP2D6.V342M | Significantly Increased |
| CYP2D6.R440C | Significantly Increased |
| CYP2D6.R497C | Significantly Increased |
| CYP2D6.92 | Nearly Lost Function |
| CYP2D6.96 | Nearly Lost Function |
Furthermore, recombinant systems have been employed to investigate the inhibitory potential of other compounds on the CYP2D6-mediated metabolism of fluvoxamine. For example, the inhibitory constant (Ki) of certain drugs can be determined, providing a measure of their potential to cause drug-drug interactions. Studies using human liver microsomes have shown that quinidine, a specific CYP2D6 inhibitor, significantly inhibits the formation of a fluvoxamine metabolite, with a Ki value of 2.2 µM. nih.gov While this particular study focused on the formation of fluvoxamino alcohol, it highlights the utility of such systems in probing the enzymatic pathways of fluvoxamine metabolism.
Advanced Analytical Methodologies for the Quantitative Determination of Desmethylfluvoxamine
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, LC-HRMS, LC-QTOF) Techniques for Desmethylfluvoxamine Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) in various configurations, including tandem mass spectrometry (LC-MS/MS), ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), high-resolution mass spectrometry (LC-HRMS), and quadrupole time-of-flight mass spectrometry (LC-QTOF), is widely applied for the analysis of this compound researchgate.netfrontiersin.orgdntb.gov.uanih.govresearchgate.netnih.govmdpi.com. These techniques offer high sensitivity and selectivity, which are essential for quantifying this compound at low concentrations in biological and environmental samples.
Development and Optimization of Chromatographic and Mass Spectrometric Parameters
The successful application of LC-MS techniques for this compound analysis relies on the careful development and optimization of both chromatographic and mass spectrometric parameters. Chromatographic separation is typically achieved using reversed-phase columns, such as BEH C18, with specific dimensions and particle sizes (e.g., 2.1 × 100 mm, 1.7 μm) frontiersin.org. Mobile phases commonly consist of aqueous and organic components, often with the addition of modifiers like formic acid to enhance ionization and peak shape frontiersin.orgnih.gov. Gradient elution programs are frequently employed to optimize the separation of this compound from other compounds in the matrix frontiersin.org.
For mass spectrometric detection, positive electrospray ionization (+ESI) is generally favored for nitrogen-containing compounds like this compound due to their high proton affinity nih.gov. Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode is commonly used for quantitative analysis, providing enhanced selectivity and sensitivity by monitoring specific precursor-to-product ion transitions frontiersin.orgnih.govvcu.edu. A reported MRM transition for this compound is m/z 305.13 → 228.68 frontiersin.org. Optimization of mass spectrometric parameters, including capillary voltage, source temperature, and collision energy, is performed to maximize the signal intensity of the target ions.
Rigorous Validation of Analytical Methods: Linearity, Sensitivity (Limit of Quantification), Precision, Accuracy, and Recovery
Validated analytical methods are fundamental to ensuring the reliability of this compound quantification. Key validation parameters assessed include linearity, sensitivity (typically expressed as the limit of quantification, LOQ), precision, accuracy, and recovery frontiersin.orgnih.govresearchgate.net. Linearity is established over a defined concentration range, with reported determination coefficients (r²) often exceeding 0.99, indicating a strong linear relationship between the instrument response and analyte concentration researchgate.net. The LOQ represents the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision nih.govresearchgate.net. Precision and accuracy are evaluated through replicate analyses of quality control samples at different concentration levels researchgate.net. Recovery studies assess the efficiency of the extraction procedure in isolating this compound from the sample matrix nih.govresearchgate.net.
Table 1 presents example validation data for this compound analysis in wastewater using UHPLC-MS/MS. researchgate.net
| Parameter | Value (Wastewater) | Source |
| Linearity (Concentration Range, ng/mL) | 0.5–25 | researchgate.net |
| Determination Coefficient (r²) | 0.9998 | researchgate.net |
| LOQ (ng/mL) | 0.32 | researchgate.net |
| Recovery (%) | 81.2–118 | researchgate.net |
Application of Validated Methods in Diverse Preclinical and Environmental Biological Matrices (e.g., Liver Microsomes, Animal Plasma/Urine, Wastewater)
Validated LC-MS-based methods are routinely applied for the determination of this compound in a variety of preclinical and environmental matrices. These applications are crucial for understanding the compound's fate and behavior.
In preclinical studies, LC-MS/MS and UPLC-MS/MS methods are used to quantify this compound in biological samples such as liver microsomes and animal plasma frontiersin.orgresearchgate.netresearchgate.net. Studies investigating the metabolism of fluvoxamine (B1237835) often involve incubation with liver microsomes, and the formation of this compound is monitored and quantified using these sensitive techniques frontiersin.orgresearchgate.netadmescope.com. Analysis of animal plasma (e.g., from Sprague–Dawley rats) is performed to study the pharmacokinetics and drug-drug interactions involving fluvoxamine and its metabolites frontiersin.orgresearchgate.net.
This compound has also been detected and quantified in environmental matrices, particularly in wastewater, using UHPLC-MS/MS nih.govresearchgate.netdirzon.com. The presence of antidepressants and their metabolites in wastewater is an area of growing concern, and sensitive analytical methods are needed for their monitoring nih.govresearchgate.net.
Table 2 shows reported concentrations of this compound or related compounds in environmental samples.
| Matrix | Compound | Concentration Range (ng/L) | Analytical Method | Source |
| Wastewater | This compound | Not specified, detected | UHPLC-MS/MS | nih.gov |
| Wastewater | Desmethylvenlafaxine* | Up to 415.6 ± 32.9 | UHPLC-MS/MS | nih.govresearchgate.net |
*Note: While specific concentrations for this compound in wastewater were not explicitly provided in the snippets, its detection alongside other metabolites like desmethylvenlafaxine at quantifiable levels indicates the applicability of the method. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be used for the identification and quantification of volatile and semi-volatile compounds filab.frmeasurlabs.com. GC-MS has been employed in toxicological screenings that include fluvoxamine and its metabolites researchgate.netnih.gov. While LC-MS methods appear more prevalent for the quantitative analysis of this compound in many matrices based on the search results, GC-MS can be a complementary technique, particularly in general unknown screening procedures researchgate.net. However, detailed, validated GC-MS methods specifically focused on the quantitative determination of this compound were not extensively described in the provided search results. GC-MS is generally considered less sensitive than LC-MS for some polar or less volatile compounds, and method development often involves derivatization steps to increase volatility vcu.edu.
Spectroscopic and Other Advanced Detection Methods for this compound
While mass spectrometry coupled with chromatography is the primary approach for this compound quantification, other advanced detection methods and spectroscopic techniques can contribute to its analysis and characterization. Spectroscopic methods like UV and IR can be used for structural confirmation and characterization of the pure compound or in conjunction with chromatographic separation lgcstandards.com.
Spectrofluorometric Approaches for Enhanced Sensitivity
Spectrofluorometric methods can offer enhanced sensitivity for compounds that exhibit native fluorescence or can be derivatized to form fluorescent species. While the provided search results mention spectrofluorometric analysis in the context of other drugs, suggesting its potential for sensitive detection researchgate.net, there is no specific information detailing the application of spectrofluorometry directly for the quantitative determination of this compound. Further research would be needed to ascertain the feasibility and development of specific spectrofluorometric methods for this compound.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopic technique that offers significantly enhanced Raman signals from analytes adsorbed onto nanostructured metallic surfaces, typically gold or silver. clinmedjournals.org This enhancement allows for the detection and identification of molecules at very low concentrations, making it suitable for trace analysis. clinmedjournals.orgresearchgate.net The principle behind SERS involves both electromagnetic and chemical enhancement mechanisms, leading to signal amplification that can be orders of magnitude greater than normal Raman scattering. clinmedjournals.org
The application of SERS for the trace analysis of drug metabolites, including those structurally related to pharmaceuticals, has been explored. researchgate.netspectroscopyonline.comnih.gov SERS provides unique spectral fingerprints for molecules, which can aid in their identification within complex samples. researchgate.netspectroscopyonline.com The potential of SERS for rapid and sensitive detection of trace levels of pharmaceutical molecules has been highlighted. clinmedjournals.org Studies have demonstrated the capability of SERS to identify and quantify drugs and their metabolites in mixtures and biological fluids. spectroscopyonline.comnih.govfrontiersin.org While specific detailed research findings on SERS for this compound were not extensively detailed in the search results, the general applicability of SERS to trace drug and metabolite analysis suggests its potential in this area. researchgate.netspectroscopyonline.comnih.gov The technique's sensitivity and ability to provide molecularly specific information make it a promising tool for the quantitative determination of this compound, particularly when present at low concentrations where conventional Raman spectroscopy may lack the required sensitivity. clinmedjournals.orgspectroscopyonline.com
Challenges and Solutions in Sample Preparation and Matrix Effect Mitigation for this compound Quantification
Accurate quantitative analysis of this compound, particularly in biological matrices such as blood, plasma, serum, or urine, is significantly impacted by sample preparation and matrix effects. nih.govorientjchem.orgresearchgate.net Biological matrices are inherently complex, containing a wide array of endogenous components such as proteins, lipids, salts, and other metabolites. nih.govarborassays.comacs.org These components can interfere with the analytical measurement of the target analyte, leading to inaccuracies in quantification. arborassays.comacs.org This interference, known as the matrix effect, can manifest as signal suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a common method for pharmaceutical analysis. eijppr.comnih.gov
Challenges in sample preparation include the need to effectively extract the analyte of interest while removing interfering substances from the complex matrix. nih.govorientjchem.orgacs.org Inadequate sample clean-up can result in co-eluting matrix components that affect ionization efficiency in mass spectrometry or interfere with detection in other methods. eijppr.comnih.gov The minute concentrations of analytes often require preconcentration steps, which can inadvertently increase the levels of interfering components. nih.gov
Various sample preparation techniques are employed to address these challenges. Traditional methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govorientjchem.org While widely used, these techniques can have limitations such as being time-consuming or requiring large solvent volumes. orientjchem.orgacs.org More recent advancements include microextraction techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), which aim to improve efficiency and reduce solvent consumption. nih.govorientjchem.orgacs.org
Mitigating matrix effects is crucial for reliable quantification. Strategies include optimizing sample extraction and clean-up procedures to reduce the presence of interfering components. eijppr.com Dilution of the sample can sometimes reduce matrix effects, although this may impact the sensitivity of the analysis. arborassays.comnih.gov The use of matrix-matched calibration standards, where the calibration curve is prepared in a blank matrix similar to the samples, is a common approach to compensate for matrix effects. arborassays.comsannova.net Additionally, the use of stable isotope-labeled internal standards is highly recommended in methods like LC-MS/MS, as they can help account for variations in ionization efficiency caused by the matrix. eijppr.comnih.gov Optimization of chromatographic conditions can also help separate the analyte from interfering matrix components. eijppr.com
Research findings often highlight the significant impact of matrix composition on extraction efficiency and the final analytical determination. researchgate.net Studies evaluating matrix effects typically involve comparing the analytical response of the analyte in a neat solution versus in the presence of the matrix extract. eijppr.comnih.gov A matrix factor (MF) can be calculated to quantify the extent of signal suppression (MF < 1) or enhancement (MF > 1). eijppr.comnih.gov
Illustrative Data Table (Hypothetical Matrix Effect Data)
The following hypothetical data illustrates the potential impact of different biological matrices on the analytical signal of this compound, demonstrating the concept of matrix effect.
| Matrix Type | Analyte Concentration (ng/mL) | Signal Intensity (Arbitrary Units) | Signal in Neat Solution (Arbitrary Units) | Matrix Factor |
| Plasma Extract | 10 | 1500 | 2000 | 0.75 (Suppression) |
| Urine Extract | 10 | 2200 | 2000 | 1.10 (Enhancement) |
| Buffer Solution (Neat) | 10 | 2000 | 2000 | 1.00 |
Note: This table presents hypothetical data for illustrative purposes only and does not represent actual experimental results for this compound.
This hypothetical data demonstrates how the same concentration of analyte can yield different signal intensities depending on the matrix, underscoring the importance of matrix effect assessment and mitigation strategies in quantitative analysis.
Preclinical Pharmacological and Biochemical Investigations of Desmethylfluvoxamine Activity
In Vitro Cellular Uptake and Intracellular Distribution Studies of Desmethylfluvoxamine
Receptor Binding Profiling and Ligand-Target Interactions of this compound
Receptor binding profiling is a key aspect of preclinical pharmacology, determining the affinity and selectivity of a compound for various biological targets, such as receptors and transporters. Fluvoxamine (B1237835), the parent compound of this compound, is known primarily as a potent selective serotonin (B10506) reuptake inhibitor with high affinity for the serotonin transporter. wikipedia.org It also exhibits notable affinity for the sigma-1 (σ1) receptor, acting as a potent agonist at this site. wikipedia.orgacadempharm.runih.gov The affinity of SSRIs for sigma-1 receptors varies, with fluvoxamine generally showing the highest affinity among commonly studied SSRIs. academpharm.runih.gov
Assessment of this compound's Intrinsic Enzymatic Modulation or Substrate Activity
The assessment of a compound's intrinsic enzymatic modulation or substrate activity is crucial for understanding its metabolism and potential for drug-drug interactions. Enzymes, particularly cytochrome P450 (CYP) enzymes, play a significant role in the metabolism of many drugs. Enzyme modulators can either enhance or inhibit enzyme activity by binding to the active site or other sites on the enzyme. patsnap.comamericanpharmaceuticalreview.com
Fluvoxamine is primarily metabolized in the liver, with major contributions from CYP2D6 and CYP1A2, leading to the formation of this compound. mims.comfrontiersin.org This indicates that this compound is a metabolite produced through enzymatic activity on fluvoxamine, specifically O-demethylation. wikipedia.org Studies have investigated the influence of CYP2D6 variants on the metabolism of fluvoxamine, showing that certain genetic polymorphisms can significantly affect the enzyme's activity towards fluvoxamine. frontiersin.orgresearchgate.netresearchgate.net For example, several CYP2D6 variants exhibited increased relative clearance rates for fluvoxamine compared to the wild-type enzyme. researchgate.netresearchgate.net Conversely, other variants showed reduced or even lost function in metabolizing fluvoxamine. frontiersin.orgresearchgate.net The interaction of fluvoxamine with inhibitors of CYP enzymes has also been studied, demonstrating that co-administration with inhibitors like apatinib (B926) can significantly inhibit the production of this compound in vivo. researchgate.net This evidence confirms that this compound is a product of enzymatic metabolism of fluvoxamine, primarily mediated by CYP enzymes. Further research would be needed to determine if this compound itself acts as an enzyme modulator or a substrate for other enzymes.
Pharmacokinetic Studies of this compound in Preclinical Animal Models (e.g., Sprague-Dawley Rats)
Pharmacokinetic studies in preclinical animal models, such as Sprague-Dawley rats, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system. Sprague-Dawley rats are commonly used in pharmacokinetic studies due to their well-characterized physiological and metabolic profiles. researchgate.netfrontiersin.orgmdpi.com
Research on fluvoxamine in rats has characterized its population pharmacokinetics using models that describe its plasma concentrations over time. nih.gov These studies have determined pharmacokinetic parameters such as clearance (CL), volume of distribution (V), and inter-compartmental clearance (Q). nih.gov For fluvoxamine in rats, a three-compartment model adequately described the plasma concentration data. nih.gov Body weight was identified as a significant covariate influencing inter-compartmental clearance. nih.gov While specific detailed pharmacokinetic parameters solely for this compound following its administration were not extensively found, studies investigating the metabolism of fluvoxamine in Sprague-Dawley rats have quantified the levels of this compound as a metabolite. researchgate.net For instance, one study using Sprague-Dawley rats to investigate the interaction between fluvoxamine and apatinib measured the plasma concentrations of both fluvoxamine and this compound. researchgate.net The results showed that apatinib significantly inhibited the production of this compound, leading to decreased AUC and Cmax values for the metabolite, while increasing the exposure to the parent drug. researchgate.net This type of study provides indirect pharmacokinetic information about this compound by observing its formation and subsequent disposition as a metabolite of fluvoxamine in a living system like the Sprague-Dawley rat model. researchgate.net
Here is a table summarizing some of the pharmacokinetic parameters for fluvoxamine in rats from one study, which provides context for the formation of this compound as a metabolite:
| Parameter (Units) | Value (Mean ± SD) |
| CL (ml/min) | 25.1 |
| V1 (ml) | 256 |
| V2 (ml) | 721 |
| Q2 (ml/min) | 30.3 |
| V3 (ml) | 136 |
| Q3 (ml/min) | 1.0 |
Note: These parameters are for fluvoxamine, the parent compound, and provide context for the system in which this compound is formed. nih.gov
Another study specifically measured the concentration-time curve of this compound in rats after administration of fluvoxamine, illustrating its presence and profile as a metabolite. researchgate.net Further dedicated pharmacokinetic studies directly administering this compound would be necessary to fully characterize its independent ADME profile in animal models.
Mechanistic Insights into Drug Drug Interactions Involving Desmethylfluvoxamine Pathways
Role of Desmethylfluvoxamine Formation as an Indicator in Fluvoxamine-Related Drug-Drug Interactions
The biotransformation of fluvoxamine (B1237835) is predominantly hepatic, with oxidative demethylation being a primary metabolic route. This process, mediated largely by the cytochrome P450 enzyme CYP2D6, results in the formation of its main metabolite, this compound. nih.govclinpgx.org The rate and extent of this compound formation serve as a crucial indicator of the metabolic activity of the CYP2D6 pathway for fluvoxamine clearance.
Consequently, monitoring the plasma concentrations of this compound in relation to the parent drug provides a direct window into potential drug-drug interactions (DDIs). A significant decrease in the formation of this compound, often reflected by a lower metabolite-to-parent drug concentration ratio, strongly suggests inhibition of the CYP2D6 pathway. This inhibition leads to reduced clearance of fluvoxamine, causing its plasma concentrations to rise, which can heighten the risk of concentration-dependent adverse effects.
For instance, in preclinical studies where fluvoxamine was co-administered with the CYP2D6 inhibitor apatinib (B926), the production of this compound was dramatically inhibited. nih.govresearchgate.net This was characterized by a significant decrease in both the maximum concentration (Cmax) and the area under the curve (AUC) for this compound, which directly corresponded with a remarkable increase in the plasma exposure of the parent drug, fluvoxamine. nih.govresearchgate.net Therefore, the measurement of this compound serves as a sensitive biomarker for identifying and mechanistically assessing DDIs involving the fluvoxamine metabolic pathway.
In Vitro Predictive Models for Assessing Potential Drug-Drug Interactions via this compound Pathway
In vitro models are indispensable tools for predicting and characterizing the potential for DDIs involving the this compound pathway before clinical studies. These models allow for the isolation and study of specific metabolic processes in a controlled environment.
Commonly used systems include:
Human and Rat Liver Microsomes (HLM and RLM): These are subcellular fractions containing a high concentration of CYP450 enzymes. They are used to determine the fundamental kinetic parameters of fluvoxamine metabolism, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.govresearchgate.net By introducing a potential interacting drug into this system, researchers can determine its inhibitory effect on the formation of this compound. The potency of the inhibition is quantified by calculating the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.govresearchgate.net
Recombinant Human CYP Enzymes: To pinpoint which specific enzyme is responsible for the interaction, experiments can be conducted using systems that express a single CYP isozyme, such as CYP2D6, CYP1A2, or CYP2C19. nih.govfrontiersin.org This approach is particularly useful for confirming the primary pathway of metabolism and for studying how enzyme variants (alleles) affect the interaction.
These in vitro studies provide critical data that can be incorporated into more complex in silico models, such as Physiologically-Based Pharmacokinetic (PBPK) models. nih.govmdpi.com PBPK models simulate the absorption, distribution, metabolism, and excretion of drugs in a virtual human, allowing for the prediction of how DDIs might manifest in vivo under various conditions and in different patient populations. mdpi.com
Mechanistic Studies of Modulatory Effects of Co-Administered Compounds on this compound Metabolism (e.g., Apatinib)
The interaction between fluvoxamine and the tyrosine kinase inhibitor apatinib serves as a clear example of a DDI elucidated through mechanistic studies. Research has demonstrated that apatinib significantly inhibits the metabolism of fluvoxamine to this compound. nih.govresearchgate.net
In vivo studies in Sprague-Dawley rats showed that co-administration of apatinib markedly enhanced the plasma exposure of fluvoxamine, increasing its AUC and Cmax. nih.govresearchgate.net Concurrently, the formation of this compound was substantially suppressed, with its AUC and Cmax decreasing significantly. researchgate.net
To understand the underlying mechanism, in vitro enzymatic assays were performed using both rat liver microsomes (RLM) and human liver microsomes (HLM). nih.gov These studies revealed that apatinib inhibits the generation of this compound through a mixed mode of inhibition in both RLM and HLM. nih.govresearchgate.net The potency of this inhibition was quantified, yielding the following parameters:
| Parameter | Value in Rat Liver Microsomes (RLM) | Value in Human Liver Microsomes (HLM) | Reference |
|---|---|---|---|
| IC₅₀ | 0.190 µM | 6.419 µM | nih.govresearchgate.net |
| Kᵢ | Not Reported | 2.23 µM | nih.gov |
Furthermore, studies using specific recombinant CYP2D6 variants demonstrated that the inhibitory potency of apatinib varied among different alleles, with the IC50 being 17.58 µM for CYP2D6.1, 14.46 µM for CYP2D6.2, and 3.673 µM for CYP2D6.10, indicating a stronger inhibition on the CYP2D6.10 variant. nih.gov These mechanistic findings confirm that apatinib is an inhibitor of the CYP2D6-mediated metabolic pathway of fluvoxamine, and the formation of this compound is a key process affected by this interaction. nih.govfrontiersin.org
Implications of Genetic Variation in Susceptibility to Drug-Drug Interactions Mediated by the this compound Pathway
The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning numerous genetic variants (alleles) exist in the human population. nih.govresearchgate.net These genetic differences can lead to large inter-individual variability in the enzyme's catalytic activity, which has significant implications for fluvoxamine metabolism and susceptibility to DDIs. nih.govfrontiersin.orgresearchgate.net Individuals can be categorized into different metabolizer phenotypes based on their CYP2D6 genotype, ranging from poor to ultrarapid metabolizers.
Since CYP2D6 is the primary enzyme responsible for converting fluvoxamine to this compound, variations in the CYP2D6 gene directly impact this pathway. nih.govclinpgx.orgfrontiersin.org Research has characterized the enzymatic activity of numerous CYP2D6 variants in metabolizing fluvoxamine.
| CYP2D6 Variant | Relative Clearance Rate (%) vs. CYP2D6.1 | Implication | Reference |
|---|---|---|---|
| A5V | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| V104A | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| D337G | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| F164L | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| V342M | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| R440C | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| R497C | Increased (Range: 153.6% to 394.3%) | Higher metabolic activity | nih.govresearchgate.net |
| CYP2D6.92 | Almost lost function | Lower metabolic activity | frontiersin.org |
| CYP2D6.96 | Almost lost function | Lower metabolic activity | frontiersin.org |
As shown in the table, some variants exhibit significantly increased metabolic activity, which could potentially lead to sub-therapeutic plasma concentrations of fluvoxamine. nih.gov Conversely, other variants result in reduced or absent function, predisposing individuals to higher plasma concentrations from standard doses. nih.govresearchgate.netfrontiersin.org
Future Directions and Emerging Research Avenues for Desmethylfluvoxamine Studies
Exploration of Novel Metabolic Enzymes or Undiscovered Biotransformation Pathways
While the primary metabolic pathway of fluvoxamine (B1237835) to desmethylfluvoxamine is known to involve cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, the potential for other enzymes or less significant biotransformation pathways to contribute to this compound formation or further metabolism warrants further investigation. Previous studies have indicated that CYP2D6 catalyzes the major metabolic pathway of fluvoxamine, with CYP1A2 playing a less prominent role. nih.gov Research has explored the impact of CYP2D6 variants on fluvoxamine metabolism, highlighting inter-individual variability in enzyme activity. frontiersin.orgnih.gov
Future research could focus on:
Identifying and characterizing novel enzyme isoforms or non-CYP enzymes that may be involved in the metabolism of fluvoxamine to this compound or the subsequent metabolism of this compound itself.
Investigating the potential for extrahepatic metabolism of fluvoxamine leading to this compound formation in tissues outside the liver.
Utilizing advanced metabolomic techniques to identify previously undiscovered biotransformation products of fluvoxamine and this compound.
Advanced Computational Modeling and Simulation for Predicting this compound Disposition and Interactions
Computational modeling and simulation are increasingly valuable tools in predicting drug disposition and interactions. Applying these techniques to this compound can provide insights that are difficult or impossible to obtain through experimental methods alone. Computational modeling and simulation can complement traditional research by providing a virtual environment to test hypotheses and predict outcomes. reaganudall.orgtu-dresden.de
Future research could involve:
Developing sophisticated in silico models to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound based on its chemical structure and known metabolic pathways.
Employing molecular docking and dynamics simulations to predict the binding affinity and interactions of this compound with various enzymes, transporters, and potential targets.
Utilizing physiologically based pharmacokinetic (PBPK) modeling to simulate the concentration-time profiles of this compound in different tissues and populations, considering factors like age, genetics, and co-medications.
Exploring the use of computational models to predict potential drug-drug interactions involving this compound as either a perpetrator or a victim.
Development of Innovative and Highly Sensitive Analytical Platforms for Research Applications
Accurate and sensitive analytical methods are fundamental for studying the pharmacokinetics and disposition of this compound in biological matrices. While techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying drugs and their metabolites, there is a continuous need for more innovative and highly sensitive platforms to support research applications, particularly when dealing with low concentrations or complex biological samples. nih.govnih.gov
Future research could focus on:
Developing and validating novel analytical techniques with enhanced sensitivity and specificity for the quantification of this compound in various biological matrices, including plasma, urine, tissue, and potentially even at the cellular level.
Exploring the application of high-resolution mass spectrometry and other advanced detection methods to identify and characterize this compound and its potential minor metabolites.
Developing microsampling techniques coupled with highly sensitive analytical platforms to enable the collection of smaller sample volumes, which is particularly beneficial for pediatric or preclinical studies.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Disposition and Biological Impact
The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a systems-level understanding of how this compound disposition is regulated and what its broader biological impacts might be. This approach can reveal complex interactions between genetic factors, gene expression, protein activity, and metabolic profiles that influence the behavior of this compound in the body. quanticate.comuv.esmdpi.comfrontiersin.orgmdpi.com
Future research could involve:
Integrating genomic data (e.g., CYP enzyme polymorphisms) with pharmacokinetic data to better understand inter-individual variability in this compound exposure.
Combining transcriptomic and proteomic data to investigate how the expression and activity of metabolic enzymes and transporters involved in this compound disposition are regulated.
Utilizing metabolomics to explore the impact of this compound on endogenous metabolic pathways and identify potential biomarkers of its activity or effects. mdpi.comnih.gov
Applying integrated multi-omics approaches to study the potential biological activities or toxicological effects of this compound, independent of the parent compound fluvoxamine.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Desmethylfluvoxamine, and what analytical techniques are recommended for its characterization?
- Methodological Answer : this compound is synthesized via demethylation of fluvoxamine using enzymatic or chemical methods. Researchers should employ high-performance liquid chromatography (HPLC) to confirm purity (>95%) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation. Mass spectrometry (MS) further validates molecular weight. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps, as outlined in medicinal chemistry reporting standards .
Q. What are the primary pharmacological targets of this compound, and how do researchers validate its selectivity in vitro?
- Methodological Answer : this compound primarily inhibits serotonin reuptake via the serotonin transporter (SERT). Researchers validate selectivity using radioligand binding assays (e.g., competitive binding with [³H]-citalopram) against off-target receptors (e.g., dopamine, norepinephrine transporters). Dose-response curves (IC₅₀ values) and kinetic studies (Kᵢ calculations) are critical. Cross-reactivity panels should include at least five related transporters/enzymes to confirm specificity, adhering to pharmacological assay guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro binding affinity and in vivo efficacy of this compound in preclinical models?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To resolve this, researchers should:
- Conduct parallel in vitro assays (e.g., plasma protein binding, microsomal stability) and in vivo pharmacokinetic profiling (Cₘₐₓ, AUC, half-life).
- Use knockout rodent models to isolate target-specific effects.
- Apply systematic review methodologies to analyze confounding variables (e.g., dosing regimens, species-specific metabolism) across studies, as recommended by Cochrane guidelines .
Q. What methodological considerations are critical when comparing the metabolic stability of this compound across different preclinical species?
- Methodological Answer : Cross-species metabolic comparisons require:
- Liver microsome assays from human, rat, and mouse models to identify species-specific metabolites (via LC-MS/MS).
- Quantification of metabolic clearance rates (CLᵢₙₜᵣᵢₙₛᵢc) and enzyme phenotyping (CYP450 isoforms) using chemical inhibitors or recombinant enzymes.
- Statistical modeling (e.g., ANOVA with post-hoc tests) to assess interspecies variability. Researchers must document all protocols in supplementary materials for reproducibility .
Q. How should researchers design experiments to evaluate this compound’s potential off-target effects in neurological disorders?
- Methodological Answer : A multi-omics approach is recommended:
- Transcriptomic profiling (RNA-seq) of treated neuronal cell lines to identify dysregulated pathways.
- Proteomic analysis (e.g., SILAC) to detect off-target protein interactions.
- Behavioral testing in transgenic animal models (e.g., Alzheimer’s disease mice) with longitudinal monitoring.
- Data integration via bioinformatics tools (e.g., STRING, KEGG) to map mechanistic networks, ensuring alignment with hypothesis-driven research frameworks .
Q. What strategies are effective for reconciling contradictory findings in this compound’s antidepressant efficacy across clinical trials?
- Methodological Answer : Contradictions may stem from population heterogeneity or trial design. Researchers should:
- Perform meta-analyses with subgroup stratification (e.g., age, comorbidities).
- Apply GRADE criteria to assess evidence quality and bias risk.
- Validate biomarkers (e.g., serotonin levels, fMRI-based neural activity) as intermediate endpoints.
- Publish raw datasets in repositories like Zenodo to enable independent reanalysis .
Methodological Standards & Reporting
Q. What are the best practices for documenting synthetic intermediates and byproducts in this compound research?
- Methodological Answer : All intermediates must be characterized via chromatographic (HPLC retention times) and spectroscopic (IR, UV-Vis) data. Byproducts should be quantified using GC-MS or LC-MS and reported in supplementary materials. Researchers must follow IUPAC nomenclature and provide purity thresholds (>90% for key intermediates) to meet medicinal chemistry standards .
Q. How can researchers ensure robust statistical power in dose-response studies of this compound?
- Methodological Answer : Power analysis (α=0.05, β=0.2) should determine sample sizes prior to experiments. Use nonlinear regression (e.g., Hill equation) for curve fitting and report 95% confidence intervals. Replicate studies in at least two independent cohorts to validate effect sizes, as emphasized in preclinical reporting guidelines .
Data Management & Reproducibility
Q. What frameworks are recommended for sharing this compound research data while ensuring reproducibility?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
